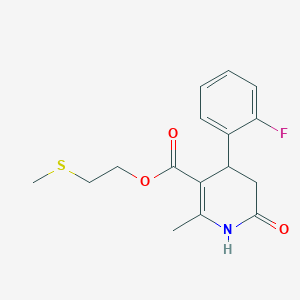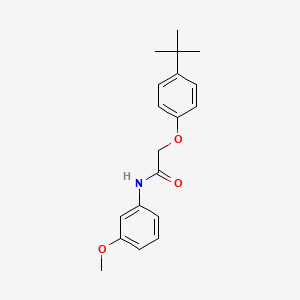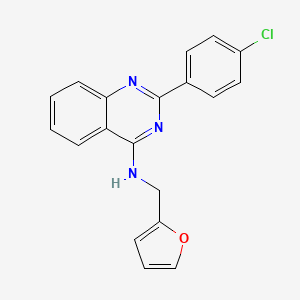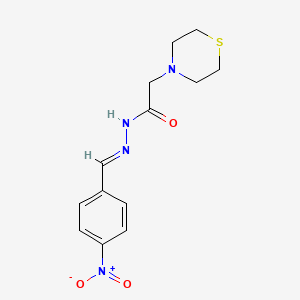
2-(methylthio)ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section introduces the chemical structure, relevance, and research interest surrounding the compound. However, specific details about this exact compound are limited in the available literature. The closest related studies involve similar pyridine and pyrrole derivatives focusing on their molecular structure, synthetic pathways, and interactions which may provide context for understanding our compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclisation reactions and interactions with different chemicals to form the desired structure. For example, the synthesis of dihydrothieno[3,2-c]pyridines involves intramolecular cyclisation of 2-thienyl ethyl isothiocyanate with various reagents, demonstrating a method that may be analogous to our compound's synthesis (Davies et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds features supramolecular aggregation through various interactions such as C-H...O, C-H...F, and C-H...π. These interactions contribute to the stability and planarity of the molecular structure, as seen in ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate (J. Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving pyridine derivatives can include cyclisation, alkylation, and interaction with various reagents to form new compounds with distinct properties. The specific chemical reactions and properties for our compound might be inferred from related studies but are not directly available.
Physical Properties Analysis
The physical properties such as crystal structure, melting points, and molecular geometry of similar compounds are often determined using X-ray crystallography and spectroscopic methods. These properties are essential for understanding the compound's behavior under different conditions (Krivokolysko et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Supramolecular Aggregation : The crystal structure of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate is stabilized by intermolecular C-H...F and C-H...π interactions, demonstrating unique molecular geometry and stability (Suresh et al., 2007).
Synthesis of Thiazoles and Fused Derivatives : The compound's derivatives show potential in synthesizing fused derivatives with antimicrobial activities, highlighting its utility in creating novel antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Applications in Material Science
Polymer Solar Cells : Novel alcohol-soluble conjugated polymers with pyridine incorporated into fluorene scaffolds are developed for use as cathode interfacial layers in polymer solar cells, improving power conversion efficiency (Chen et al., 2017).
Electrochromic Properties : Copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene enhances electrochromic properties in conducting polymers, offering diverse color changes and rapid switching times for potential electronic display applications (Türkarslan et al., 2007).
Carboxyl-Group Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group, an alternative to the 2-methylthioethyl group, is used for carboxyl-group protection in peptide synthesis, demonstrating selective removal and practicality in synthetic peptide preparation (Amaral, 1969).
Biomedical Research
Synthesis of Quinazolinone-Based Derivatives : Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a new derivative synthesized through the S-arylation method, shows potent cytotoxic activity against various cancer cell lines and acts as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Fluorescent pH Sensor : A heteroatom-containing organic fluorophore exhibits aggregation-induced emission and intramolecular charge transfer, enabling its use as a fluorescent pH sensor in both solution and solid state, as well as in detecting acidic and basic organic vapors (Yang et al., 2013).
Eigenschaften
IUPAC Name |
2-methylsulfanylethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-10-15(16(20)21-7-8-22-2)12(9-14(19)18-10)11-5-3-4-6-13(11)17/h3-6,12H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDAYHSLBGAMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)
![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)